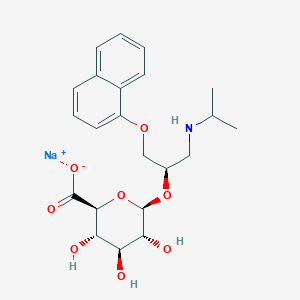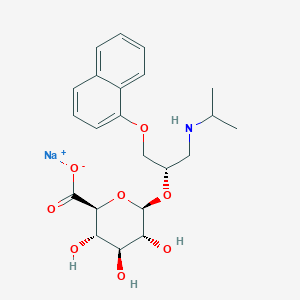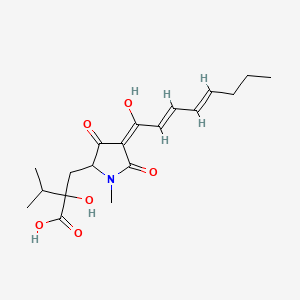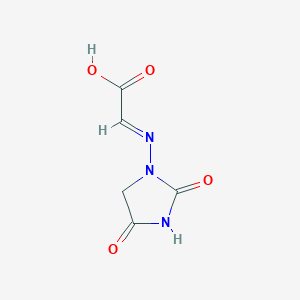
2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid” is an organic compound. It is a white crystalline solid that is stable at room temperature . It is also known by other names such as “2-(2,4-dioxo-1-imidazolidinyl)acetic acid” and “2-(2,4-dioxoimidazolidin-1-yl)ethanoic acid” among others .
Synthesis Analysis
The synthesis of “2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid” can be achieved through various methods. A common method involves a nucleophilic substitution reaction. In this method, 2-chloroacetic acid reacts with di(aminoacetic ester) to form an intermediate di(chloroacetyl)amine, which is then hydrolyzed to yield the target product .Molecular Structure Analysis
The molecular formula of “2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid” is C5H6N2O4 . The InChI code for this compound is 1S/C5H6N2O4/c8-3-1-7(2-4(9)10)5(11)6-3/h1,8H,2H2,(H,6,11)(H,9,10) .Physical And Chemical Properties Analysis
“2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid” is a white crystalline solid . It is easily soluble in water and acidic solutions, but almost insoluble in organic solvents . The molecular weight of this compound is 158.11 .Safety And Hazards
“2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid” is relatively stable at room temperature but should be kept away from strong light and high temperatures . It is classified as an irritant and is corrosive in nature. Avoid contact with skin, eyes, and respiratory tract. When handling this compound, appropriate personal protective equipment, including glasses, gloves, and lab coats, should be worn .
properties
IUPAC Name |
(2E)-2-(2,4-dioxoimidazolidin-1-yl)iminoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c9-3-2-8(5(12)7-3)6-1-4(10)11/h1H,2H2,(H,10,11)(H,7,9,12)/b6-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGNBZNUPRFZII-LZCJLJQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)
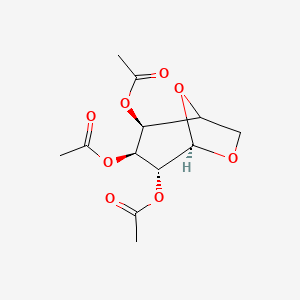
![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
![(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1146973.png)
